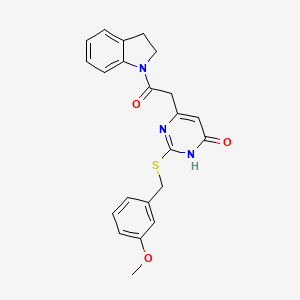

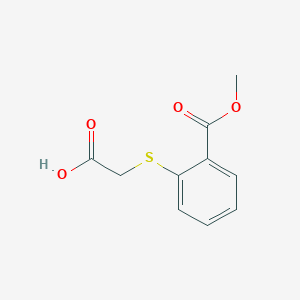

![molecular formula C24H18ClN3O3S B2608839 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide CAS No. 894556-84-4](/img/structure/B2608839.png)

2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups and structural features, including a chlorophenyl group, an indoline ring, a thiazolidine ring, and an acetamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, spiropyrans of the indoline series can be synthesized through condensation reactions .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the spiro[indoline-3,2’-thiazolidin] moiety suggests that the molecule may have a three-dimensional, spirocyclic structure .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like amides could influence its solubility .Aplicaciones Científicas De Investigación

Anticancer Activity

Thiazolidine derivatives have been extensively studied for their potential anticancer properties. The presence of the spiro[indoline-thiazolidine] moiety can interact with various biological targets, potentially inhibiting the growth of cancer cells. Research has indicated that modifications at specific positions of the thiazolidine ring can lead to compounds with selective cytotoxicity against certain cancer cell lines .

Antimicrobial Properties

The structural complexity of the compound allows for interactions with bacterial enzymes and proteins, which can disrupt microbial cell processes. This makes it a candidate for the development of new antimicrobial agents, particularly against strains that have developed resistance to existing antibiotics .

Anti-inflammatory Applications

Compounds with a thiazolidine ring have shown anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases. The 3-chlorophenyl group in the compound may enhance these properties, providing a pathway for the development of novel anti-inflammatory drugs .

Neuroprotective Effects

The indoline component of the compound is known to possess neuroprotective properties. This could be leveraged in the treatment of neurodegenerative diseases, where the compound might help in protecting neurons from damage or death .

Antioxidant Potential

Thiazolidines are known to exhibit antioxidant activity, which is crucial in combating oxidative stress—a factor in many diseases. The compound’s ability to neutralize free radicals could be harnessed in therapies aimed at reducing oxidative damage .

Anticonvulsant Usage

The compound’s structure is similar to that of many known anticonvulsants. It could be explored for its potential to stabilize neuronal firing rates, which is essential in the management of seizure disorders .

Probe Design for Biological Studies

Due to its unique structure, the compound can be used as a molecular probe to study various biological pathways. It can help in understanding the interaction between drugs and their targets at a molecular level .

Pharmacokinetic Enhancements

The compound’s scaffold can be modified to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for the efficacy of any therapeutic agent .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3O3S/c25-16-7-6-10-18(13-16)28-22(30)15-32-24(28)19-11-4-5-12-20(19)27(23(24)31)14-21(29)26-17-8-2-1-3-9-17/h1-13H,14-15H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLPOYRTJVQWIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2608761.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate](/img/structure/B2608763.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2608767.png)

![Tert-butyl 2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2608772.png)

![4-[(diisobutylamino)sulfonyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2608774.png)

![3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2608775.png)